Tetramethyl ethane-1,1,2,2-tetracarboxylate

Description

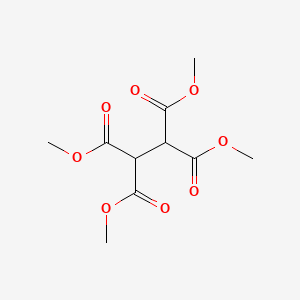

Tetramethyl ethane-1,1,2,2-tetracarboxylate (CAS: 5464-22-2) is a tetracarboxylate ester with the molecular formula C₁₀H₁₄O₈ and a molecular weight of 262.214 g/mol . It is characterized by four methyl ester groups attached to a central ethane backbone. The compound is synthesized via esterification of ethane-1,1,2,2-tetracarboxylic acid, often employing methanol under acidic or catalytic conditions. Key spectral data include:

- IR (KBr): 3449, 1750, 1720 cm⁻¹ (ester C=O stretches) .

- ¹H NMR (CDCl₃): δ 3.77 (s, 6H, methyl ester), 4.18 (s, 1H, ethane backbone) .

- ¹³C NMR (CDCl₃): δ 51.1 (CH₃O), 53.2 (CH₂), 167.5 (C=O) .

Its primary applications include:

- Synthetic intermediate in heterocycle formation (e.g., tetrahydrofuran derivatives via electrochemical methods) .

- Reagent in organometallic reactions (e.g., palladium-carbene complex synthesis) .

- Analytical standards in reverse-phase HPLC (using Newcrom R1 columns with acetonitrile/water mobile phases) .

Properties

IUPAC Name |

tetramethyl ethane-1,1,2,2-tetracarboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14O8/c1-15-7(11)5(8(12)16-2)6(9(13)17-3)10(14)18-4/h5-6H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFBFTGJJUOXWIC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C(C(=O)OC)C(=O)OC)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50203069 | |

| Record name | Tetramethyl ethane-1,1,2,2-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5464-22-2 | |

| Record name | 1,1,2,2-Ethanetetracarboxylic acid, 1,1,2,2-tetramethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5464-22-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetramethyl ethane-1,1,2,2-tetracarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005464222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | sym-Tetracarbomethoxyethane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15766 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Tetramethyl ethane-1,1,2,2-tetracarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50203069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetramethyl ethane-1,1,2,2-tetracarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.325 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TETRAMETHYL ETHANE-1,1,2,2-TETRACARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8Q5SRV5C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetramethyl ethane-1,1,2,2-tetracarboxylate can be synthesized through the esterification of ethane-1,1,2,2-tetracarboxylic acid with methanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Tetramethyl ethane-1,1,2,2-tetracarboxylate undergoes various chemical reactions, including:

Hydrolysis: The ester groups can be hydrolyzed to form ethane-1,1,2,2-tetracarboxylic acid and methanol.

Transesterification: The ester groups can be exchanged with other alcohols to form different esters.

Reduction: The ester groups can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Hydrolysis: Ethane-1,1,2,2-tetracarboxylic acid and methanol.

Transesterification: Various esters depending on the alcohol used.

Reduction: Ethane-1,1,2,2-tetracarboxylic acid derivatives with primary alcohol groups.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C10H14O8

- Molecular Weight : 262.21 g/mol

- CAS Number : 5464-22-2

- InChI Key : YFBFTGJJUOXWIC-UHFFFAOYSA-N

The compound is highly soluble in various solvents and has several reactive sites due to its ester groups, making it suitable for diverse chemical applications.

Organic Synthesis

TMET is widely used as a building block in organic synthesis. Its ester groups can undergo hydrolysis, transesterification, and reduction reactions:

- Hydrolysis : Converts TMET to ethane-1,1,2,2-tetracarboxylic acid and methanol.

- Transesterification : Allows the exchange of ester groups with other alcohols to form different esters.

- Reduction : Reduces ester groups to primary alcohols using reducing agents like lithium aluminum hydride .

Analytical Chemistry

TMET can be analyzed using high-performance liquid chromatography (HPLC). For instance, it can be separated on a Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile and water, with the potential for mass spectrometry compatibility by replacing phosphoric acid with formic acid .

Biological Studies

Research has explored TMET's interactions with biological molecules. Its structural properties allow for investigations into how it may affect biological systems or serve as a precursor in drug development.

Material Science

TMET is utilized in the production of polymers and resins due to its ability to participate in polymerization reactions. The presence of multiple ester groups enhances its reactivity and versatility in forming complex materials.

Case Study 1: Drug Development

In studies focused on drug development, TMET has been evaluated for its potential as a precursor for pharmaceutical compounds. Its ability to undergo various transformations makes it an attractive candidate for synthesizing bioactive molecules.

Case Study 2: Polymer Synthesis

Research demonstrated that TMET could be used effectively in the synthesis of biodegradable polymers. By incorporating TMET into polymer chains, researchers achieved materials with enhanced mechanical properties and biodegradability.

Mechanism of Action

The mechanism by which tetramethyl ethane-1,1,2,2-tetracarboxylate exerts its effects depends on the specific reaction or application. In esterification reactions, it acts as a reactant that forms ester bonds with alcohols. In reduction reactions, it undergoes cleavage of the ester groups to form primary alcohols. The molecular targets and pathways involved vary based on the specific chemical or biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Tetraethyl Ethane-1,1,2,2-tetracarboxylate

- Molecular Formula: C₁₂H₁₈O₈; Molecular Weight: 290.27 g/mol .

- Key Differences:

- Solubility: Higher lipophilicity due to ethyl groups, reducing water solubility compared to the methyl analog.

- Reactivity: Slower hydrolysis kinetics under basic conditions due to steric hindrance from ethyl substituents.

- Applications: Used in Stobbe condensations to synthesize tetrahydrothiophene derivatives .

Trimethyl Tetrahydrofuran-3,3,4-tricarboxylate

- Synthesis: Derived from tetramethyl ethane-1,1,2,2-tetracarboxylate via electrochemical cyclization with NaOAc .

- Key Differences:

Tetramethyl 3-Phenylcyclopropane-1,1,2,2-tetracarboxylate

Functional and Performance Comparison

Mechanistic and Selectivity Insights

- Reactivity in Organometallic Reactions: this compound acts as a leaving group in copper-mediated arylselenylation, releasing during the formation of ArSeCu intermediates . In contrast, ethyl analogs are less reactive in such single-electron-transfer (SET) processes due to reduced electrophilicity.

- Photochemical Stability: Unlike fluorophores like quin2 (used in Ca²⁺ sensing), this compound lacks conjugated chromophores, making it inert to UV-induced degradation .

Biological Activity

Tetramethyl ethane-1,1,2,2-tetracarboxylate (TMET) is a compound that has garnered interest in various fields of chemistry and biology due to its unique structural properties and potential applications. This article will delve into the biological activity of TMET, highlighting its synthesis, biological effects, and relevant case studies.

Chemical Structure and Properties

TMET is classified as a tetracarboxylate ester with the molecular formula . Its structure includes four carboxyl groups attached to a central ethane backbone, making it a versatile compound for various chemical reactions. The compound has a boiling point of approximately 252.1 °C and a density of 1.296 g/cm³ .

Synthesis and Analytical Methods

TMET can be synthesized through several methods, including electrochemical processes. One notable method involves the electrolysis of dimethyl malonate in the presence of sodium acetate, yielding TMET with significant yields . Analytical techniques such as High-Performance Liquid Chromatography (HPLC) have been developed for its separation and analysis, utilizing mobile phases consisting of acetonitrile and phosphoric acid .

Antioxidant Properties

Research indicates that TMET exhibits notable antioxidant activity. A study conducted by Elinson et al. demonstrated that TMET could scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related diseases . This property makes it a candidate for further investigation in the development of antioxidant therapies.

Enzyme Inhibition

TMET has shown potential as an enzyme inhibitor. In vitro studies suggest that it can inhibit certain enzymes involved in metabolic pathways, which may have implications for metabolic disorders . The specific mechanisms of action remain under investigation, but preliminary data indicate that TMET may interfere with enzyme-substrate interactions.

Case Studies

- Electrochemical Transformations : A study highlighted the transformation of TMET into cyclic compounds through electrochemical methods. The electrolysis process not only yielded TMET but also generated various cyclic products with potential biological activities .

- Pharmacokinetics : Research on the pharmacokinetics of TMET indicates that it can be effectively absorbed and metabolized in biological systems. Studies using animal models have shown favorable absorption rates and bioavailability, suggesting its potential use in pharmaceutical formulations .

Comparative Analysis

The following table summarizes key properties and biological activities of TMET compared to related compounds:

| Compound | Molecular Formula | Antioxidant Activity | Enzyme Inhibition | Synthesis Method |

|---|---|---|---|---|

| This compound | High | Moderate | Electrolysis | |

| Dimethyl malonate | Moderate | Low | Esterification | |

| Diethyl malonate | Low | Low | Esterification |

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for tetramethyl ethane-1,1,2,2-tetracarboxylate, and how are they optimized for yield?

- Answer : The compound is commonly synthesized via electrochemical methods or condensation reactions . For example, electrolysis of the compound in the presence of sodium acetate (NaOAc) yields cyclic esters like trimethyl tetrahydrofuran-3,3,4-tricarboxylate (67% yield) under controlled conditions (0.1 Torr, 158–162°C) . Condensation with reagents such as bischloromethyl sulfide in the presence of sodium ethoxide forms tetrahydrothiophene derivatives, as demonstrated in Stobbe condensation studies . Optimization involves adjusting reaction parameters like solvent polarity, temperature, and catalyst loading.

Q. Which analytical techniques are critical for characterizing this compound and its derivatives?

- Answer : Key techniques include:

- NMR spectroscopy (¹H and ¹³C) to confirm ester group positions and stereochemistry, as shown in for verifying substituents in cyclic products .

- Elemental analysis (e.g., %C and %H) to validate purity .

- Chromatography (GC-MS or HPLC) for monitoring reaction progress and isolating intermediates.

Q. What are the common applications of this compound in organic synthesis?

- Answer : It serves as a multifunctional building block for synthesizing heterocycles (e.g., tetrahydrofurans, tetrahydrothiophenes) via cyclization reactions . It is also used in propellane synthesis through acid-catalyzed reactions, as seen in trifluoroacetic acid-mediated pathways .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reaction yields when using this compound under varying electrochemical conditions?

- Answer : Yield variations often stem from differences in current density , electrode materials , or solvent systems . For instance, highlights the use of NaOAc as a supporting electrolyte, which stabilizes intermediates and enhances efficiency . Systematic optimization studies (e.g., Design of Experiments) can identify critical factors. Contradictory data may arise from incomplete conversion due to side reactions, necessitating in-situ monitoring via techniques like FTIR or Raman spectroscopy.

Q. What mechanistic insights explain the formation of cyclic vs. linear products in reactions involving this compound?

- Answer : Cyclization is favored by intramolecular ester group interactions and steric effects. For example, electrolysis generates formaldehyde intermediates that facilitate ring closure, as shown in . Linear products may form under low steric hindrance or when using bulky nucleophiles. Computational modeling (DFT) can predict transition states and guide selectivity.

Q. How does catalyst choice influence the stereochemical outcomes of reactions with this compound?

- Answer : Acid catalysts like trifluoroacetic acid promote specific stereochemical pathways. In , this catalyst directs the formation of propellane structures by controlling the spatial arrangement of intermediates . Chiral catalysts or additives (e.g., Lewis acids) could further modulate enantioselectivity, though this requires empirical validation.

Q. What safety protocols are essential when handling this compound in high-temperature or high-pressure reactions?

- Answer : Key protocols include:

- Use of inert atmospheres (N₂/Ar) to prevent combustion .

- Explosion-proof equipment for electrochemical setups .

- PPE : Gloves, goggles, and flame-resistant lab coats to mitigate exposure risks .

- Ventilation : Fume hoods to manage vapors, especially during distillation (e.g., bp. 158–162°C at 0.1 Torr) .

Data Analysis and Troubleshooting

Q. How should researchers address inconsistencies in NMR data for derivatives of this compound?

- Answer : Discrepancies may arise from solvent effects , impurities , or dynamic processes (e.g., ring puckering in cyclic esters). Compare spectra with literature benchmarks (e.g., δ 5.16–3.35 ppm for protons in ). Use deuterated solvents (e.g., C₆D₆) and variable-temperature NMR to resolve overlapping signals.

Q. What strategies improve the reproducibility of condensation reactions involving this compound?

- Answer : Ensure strict control of:

- Moisture levels : Anhydrous conditions prevent ester hydrolysis .

- Reagent stoichiometry : Excess nucleophiles (e.g., bischloromethyl sulfide) drive reactions to completion .

- Reaction time : Monitor via TLC or GC to avoid over-functionalization.

Methodological Recommendations

- For electrochemical applications , prioritize constant-current setups over potentiostatic methods to maintain reaction consistency .

- In catalysis , screen Brønsted vs. Lewis acids to balance reactivity and selectivity .

- For safety compliance , reference standardized guidelines (e.g., OSHA) alongside manufacturer SDS documents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.